molecular formula C23H28N2O6 B587122 Z-L-Dap(Boc)-Obn CAS No. 239785-37-6

Z-L-Dap(Boc)-Obn

Cat. No.: B587122
CAS No.: 239785-37-6
M. Wt: 428.485
InChI Key: PKJSHTUXTOKIBY-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Z-L-Dap(Boc)-Obn is a compound used in organic synthesis, particularly in the field of peptide chemistry. It is a derivative of L-alanine, an amino acid, and contains protective groups such as Boc (tert-butoxycarbonyl) and Cbz (carbobenzyloxy) which are commonly used to protect amino groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-L-Dap(Boc)-Obn typically involves multiple steps. One common method includes the protection of the amino group of L-alanine with a Boc group, followed by the protection of the carboxyl group with a Cbz group. The phenylmethyl ester is then introduced through esterification reactions. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) for coupling reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and large-scale reactors allows for efficient production. The reaction conditions are optimized to ensure high yield and purity, often involving rigorous purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Z-L-Dap(Boc)-Obn undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include deprotected amino acids, modified peptides, and various derivatives depending on the specific reaction conditions .

Scientific Research Applications

Z-L-Dap(Boc)-Obn is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of Z-L-Dap(Boc)-Obn involves its role as a protected amino acid derivative. The protective groups (Boc and Cbz) prevent unwanted side reactions during peptide synthesis. The compound acts as a building block in the synthesis of peptides, where the protective groups are selectively removed under specific conditions to allow for the formation of peptide bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Z-L-Dap(Boc)-Obn is unique due to its dual protective groups, which provide greater control over the synthesis process. This allows for selective deprotection and precise formation of peptide bonds, making it highly valuable in peptide chemistry .

Properties

IUPAC Name

benzyl (2S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O6/c1-23(2,3)31-21(27)24-14-19(20(26)29-15-17-10-6-4-7-11-17)25-22(28)30-16-18-12-8-5-9-13-18/h4-13,19H,14-16H2,1-3H3,(H,24,27)(H,25,28)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKJSHTUXTOKIBY-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H](C(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30747416
Record name Benzyl N-[(benzyloxy)carbonyl]-3-[(tert-butoxycarbonyl)amino]-L-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

239785-37-6
Record name Benzyl N-[(benzyloxy)carbonyl]-3-[(tert-butoxycarbonyl)amino]-L-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.